Cas no 3440-32-2 (3-(Ethylamino)propanamide)

3-(Ethylamino)propanamide is a versatile organic compound featuring both an amide and an ethylamino functional group, making it a valuable intermediate in synthetic chemistry. Its structure enables applications in pharmaceutical and agrochemical research, particularly in the development of active ingredients and fine chemicals. The compound’s reactivity allows for further functionalization, facilitating the synthesis of more complex molecules. It is characterized by its stability under standard conditions and compatibility with a range of reaction conditions. Researchers value 3-(Ethylamino)propanamide for its potential in drug discovery and material science, where its bifunctional properties can be leveraged for tailored molecular designs.
3-(Ethylamino)propanamide structure
3-(Ethylamino)propanamide structure
Product Name:3-(Ethylamino)propanamide
CAS No:3440-32-2
MF:C5H12N2O
MW:116.161581039429
MDL:MFCD29924219
CID:2950324
PubChem ID:22182168
Update Time:2025-06-07

3-(Ethylamino)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3(乙基氨基)丙酰胺盐酸盐
    • 3-(ETHYLAMINO)PROPANAMIDE
    • 4-azahexanamide
    • AKOS005289614
    • 3440-32-2
    • A11725
    • SCHEMBL3188929
    • EN300-396874
    • AS-58379
    • 3-(Ethylamino)propanamide
    • MDL: MFCD29924219
    • Inchi: 1S/C5H12N2O/c1-2-7-4-3-5(6)8/h7H,2-4H2,1H3,(H2,6,8)
    • InChI Key: PPUXNQHLNOVQRG-UHFFFAOYSA-N
    • SMILES: O=C(CCNCC)N

Computed Properties

  • Exact Mass: 116.094963011g/mol
  • Monoisotopic Mass: 116.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 72.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1
  • XLogP3: -1

3-(Ethylamino)propanamide Pricemore >>

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